Technical Whitepaper: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 133184-80-2)
Technical Whitepaper: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 133184-80-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, CAS number 133184-80-2. This compound is a valuable building block in medicinal chemistry, incorporating two key pharmacophores: a pyrrolidine ring and a trifluoromethylaniline moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. This guide summarizes its physicochemical properties, provides a putative synthesis pathway, and discusses its potential applications in drug discovery.
Introduction
The strategic incorporation of fluorine atoms and saturated heterocyclic systems into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly favored for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a wide array of natural products and synthetic drugs, contributing to their biological activity and three-dimensional complexity.[2][3][4][5][6]
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline combines these two important structural motifs. Its aniline backbone provides a versatile platform for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is presented in Table 1. These properties are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.
Table 1: Physicochemical Data for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
| Property | Value |
| CAS Number | 133184-80-2 |
| Molecular Formula | C₁₁H₁₃F₃N₂[7] |
| Molecular Weight | 230.23 g/mol [7] |
| IUPAC Name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline |
| Synonyms | N-(2-Amino-4-trifluoromethylphenyl)pyrrolidine |
| Appearance | Solid, Low Melting Solid[8] |
| Purity | ≥97.0%[8] |
Note: Specific experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and may vary between suppliers.
Synthesis and Characterization
Putative Synthetic Pathway
A likely approach to synthesize this compound is through a nucleophilic aromatic substitution reaction. The general workflow is depicted below:
Caption: Putative synthesis workflow for the target compound.
Conceptual Experimental Protocol
Reaction Setup:
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To a solution of 2-fluoro-5-(trifluoromethyl)aniline in a suitable aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide), add an excess of pyrrolidine.
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A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the hydrofluoric acid byproduct.
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Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
The identity and purity of the synthesized 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline would be confirmed using standard analytical techniques.
Table 2: Required Analytical Data for Characterization
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the pyrrolidine ring. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the trifluoromethyl carbon. |
| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (230.23 m/z). |
| HPLC | A single major peak indicating the purity of the compound. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl), and aromatic C-H bonds. |
Applications in Drug Discovery
The structural features of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline make it a highly attractive starting material for the synthesis of novel drug candidates across various therapeutic areas.
Role as a Key Intermediate
This compound serves as a versatile intermediate for introducing the 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The primary amine group can be readily functionalized through various reactions, including:
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Amide bond formation
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Sulfonamide synthesis
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Reductive amination
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Diazotization followed by substitution
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Participation in transition metal-catalyzed cross-coupling reactions
This versatility allows for the construction of diverse chemical libraries for high-throughput screening and lead optimization. The logical relationship for its use as a building block is illustrated below:
Caption: Role as a versatile chemical building block.
Potential Therapeutic Targets
While no specific biological activity has been reported for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline itself, its structural components are present in molecules targeting a wide range of biological pathways. The pyrrolidine scaffold is found in drugs targeting central nervous system disorders, infectious diseases, and cancer.[2][3][4][5][6] The trifluoromethylaniline moiety is a common feature in kinase inhibitors, ion channel modulators, and other targeted therapies.[1] Therefore, derivatives of this compound could potentially be investigated for, but not limited to, the following therapeutic areas:
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Oncology
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Neuroscience
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Infectious Diseases
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Inflammatory Disorders
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline should be handled with care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is a valuable chemical intermediate with significant potential in drug discovery and development. Its unique combination of a pyrrolidine ring and a trifluoromethylaniline core provides a robust scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. This technical guide provides a foundation for researchers and scientists to utilize this compound in their synthetic and medicinal chemistry programs. Further research is warranted to fully explore its synthetic utility and the biological activities of its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
